molecular formula C11H7N3 B372556 6-Phenylpyrimidine-4-carbonitrile CAS No. 83858-06-4

6-Phenylpyrimidine-4-carbonitrile

Cat. No. B372556
CAS RN: 83858-06-4
M. Wt: 181.19g/mol
InChI Key: JRDXVIQXLHZMRD-UHFFFAOYSA-N
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Description

6-Phenylpyrimidine-4-carbonitrile is a chemical compound with the molecular formula C11H7N3 . It is a solid substance and has a molecular weight of 181.2 .


Synthesis Analysis

The synthesis of pyrimidines, including 6-Phenylpyrimidine-4-carbonitrile, has been extensively studied . Various methods for the synthesis of pyrimidines are described in the literature . For instance, the synthesis of novel 4-phenylpyrimidine-2(1 H)-thiones has been reported for their potential use as COX-1 and COX-2 inhibitors .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 6-Phenylpyrimidine-4-carbonitrile includes a phenyl group attached to the 6-position of the pyrimidine ring and a carbonitrile group attached to the 4-position .


Chemical Reactions Analysis

Pyrimidines, including 6-Phenylpyrimidine-4-carbonitrile, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

6-Phenylpyrimidine-4-carbonitrile is a solid substance . It has a molecular weight of 181.2 and its IUPAC name is 6-phenyl-4-pyrimidinecarbonitrile .

Scientific Research Applications

Antibacterial and Antifungal Applications

6-Phenylpyrimidine-4-carbonitrile derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown marked antibacterial activity against both Gram-positive and Gram-negative bacteria, and some have demonstrated moderate to weak activity against Candida albicans, a pathogenic fungus. The synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles has been highlighted for their potential as antimicrobial agents, indicating a promising avenue for the development of new antibacterial and antifungal therapies (Al-Abdullah et al., 2011).

Anticancer Activities

The anticancer potential of 6-Phenylpyrimidine-4-carbonitrile derivatives has been explored through the synthesis of novel compounds demonstrating significant in vitro cytotoxic activity against various cancer cell lines, including cervical, ovarian, CNS, lung, colon, leukemia, melanoma, and neuroblastoma. These findings suggest the compound's utility in designing new antitumor agents, contributing to the advancement of cancer treatment strategies (Abdel-Mohsen et al., 2010).

Green Chemistry and Eco-Friendly Synthesis

Innovative synthetic methods have been developed to prepare 6-Phenylpyrimidine-4-carbonitrile derivatives using green chemistry principles. For instance, a microwave-assisted synthetic scheme utilizing water as a solvent has been proposed for the synthesis of novel Schiff base congeners of pyrimidine nuclei. This approach is more eco-friendly due to reduced usage of organic solvents, resulting in less harmful residues and showcasing the compound's role in promoting sustainable chemical practices (Karati et al., 2022).

Solvation Effect Studies

Research on 6-Phenylpyrimidine-4-carbonitrile derivatives extends to the theoretical domain, where the solvation effects on these compounds have been studied using density functional theory (DFT) calculations and molecular dynamics simulations. These studies provide insights into the electronic structure, natural bond orbital properties, electrostatic potential, and non-linear optical properties of the compounds, contributing to a deeper understanding of their chemical behavior in different solvents (Abdel-Latif et al., 2020).

The comprehensive research on 6-Phenylpyrimidine-4-carbonitrile and its derivatives across different scientific domains underscores the compound's versatility and potential in contributing to advancements in pharmaceuticals, green chemistry, and theoretical chemistry. The ongoing exploration of its applications promises to yield further innovations and therapeutic breakthroughs in the future.

The scientific research applications of 6-Phenylpyrimidine-4-carbonitrile and its derivatives have been explored in various domains, including the development of novel synthetic methodologies, antimicrobial activity studies, and the synthesis of compounds with potential pharmaceutical applications. Here are detailed insights based on the available literature:

Synthesis and Antimicrobial Activity

  • Novel Synthesis Techniques : A novel and efficient synthesis method for pyrazolo[3,4-d]pyrimidine derivatives from 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives has been developed. This process utilizes magnetic nano Fe3O4 particles as a catalyst under solvent-free conditions, highlighting an eco-friendly approach to synthesizing compounds with potential antimicrobial activity (Rostamizadeh et al., 2013).

  • Antimicrobial Agents : Novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles have shown significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. This suggests their potential as broad-spectrum antimicrobial agents (Al-Abdullah et al., 2011).

Green Chemistry and Drug Discovery

  • Green Synthesis : A green chemistry approach has been applied to synthesize Schiff base congeners of pyrimidine nuclei using water as a solvent. This microwave-assisted synthetic scheme is more eco-friendly due to reduced usage of organic solvents, offering an efficient method to produce compounds with neurodegenerative, anti-microbial, and anti-cancer activities (Karati et al., 2022).

Advanced Materials and Methods

  • High-Yielding Synthesis : A high-yielding and efficient protocol for synthesizing novel 4-phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives has been developed. This two-step process features a surfactant-mediated methodology, avoiding additional organic solvents and oxidants, and leading to new structures confirmed by NMR spectroscopy and mass spectrometry (Aryan et al., 2015).

Antitubercular and Anticancer Potential

  • Antitubercular Activity : Fluoro-rich pyrimidine-5-carbonitriles have been synthesized and screened for activity against Mycobacterium tuberculosis strain H37Rv. One compound, in particular, showed promising activity, indicating the potential for lead optimization in antitubercular drug development (Kapadiya et al., 2022).

  • Anticancer Agents : Novel benzimidazole-pyrimidine conjugates have been synthesized and shown marked in vitro cytotoxic activity against several cancer cell lines. These findings underscore the potential of such compounds as potent antitumor agents (Abdel-Mohsen et al., 2010).

properties

IUPAC Name

6-phenylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDXVIQXLHZMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylpyrimidine-4-carbonitrile

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